5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide
Description
5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyridones, which are known for their diverse biological activities and utility in medicinal chemistry.
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
5-chloro-N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O2/c7-3-1-4(5(8)10-12)6(11)9-2-3/h1-2,12H,(H2,8,10)(H,9,11) |
InChI Key |
IELYAZMGDGQDAD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=O)NC=C1Cl)/C(=N/O)/N |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide typically involves the following steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound to form a hydroxy ketone intermediate.
Isomerization Reaction: Under basic conditions, the hydroxy ketone undergoes isomerization to form an indanone derivative.
Substitution Reaction: The indanone derivative is then reacted with a chlorinated alkane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various hydroxy, amino, and thiol derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Antithrombotic Properties
One of the most notable applications of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is its function as an inhibitor of blood coagulation factor Xa . This property is crucial for the prevention and treatment of thromboembolic disorders, including:
- Myocardial Infarction
- Angina Pectoris (including unstable angina)
- Stroke
- Deep Venous Thrombosis
The compound's mechanism involves the inhibition of factor Xa, which plays a pivotal role in the coagulation cascade. This inhibition leads to reduced thrombus formation, making it a candidate for therapeutic interventions in cardiovascular diseases .
Clinical Development
Research has shown that 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide exhibits favorable pharmacokinetic properties, including good oral bioavailability and high potency. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness in reducing thrombus formation in animal models, suggesting its potential for clinical use as an antithrombotic agent .
Comparative Studies
In comparative studies with other anticoagulants, this compound demonstrated superior efficacy and safety profiles. For instance, it was found to have a lower incidence of bleeding complications compared to traditional anticoagulants like warfarin. This aspect is particularly important for patients requiring long-term anticoagulation therapy .
Summary of Applications
| Application Area | Details |
|---|---|
| Antithrombotic Agent | Inhibits factor Xa; used to prevent/treat thromboembolic disorders. |
| Cardiovascular Treatments | Potential use in myocardial infarction, stroke, and deep venous thrombosis. |
| Clinical Trials | Demonstrated efficacy and safety in preclinical studies; ongoing evaluations. |
Mechanism of Action
The mechanism of action of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-Ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is unique due to its specific substitution pattern and the presence of both hydroxy and chloro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research studies and findings.
Synthesis
The synthesis of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide involves several steps, typically starting from simpler chemical precursors. The compound can be synthesized through methods that include the reaction of 5-chloro-2-oxo-1,2-dihydropyridine with hydroxylamine derivatives under acidic conditions. The general reaction scheme is as follows:
- Starting Material : 5-Chloro-2-oxo-1,2-dihydropyridine.
- Reagent : Hydroxylamine hydrochloride.
- Conditions : Acidic medium (e.g., acetic acid) and heat.
- Product : 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide.
Biological Activity
The biological activity of this compound has been extensively studied, revealing several important pharmacological effects.
Anticancer Activity
Research indicates that derivatives of 5-chloro compounds exhibit notable anticancer properties. A study demonstrated that certain derivatives showed potent cytotoxic effects against A549 human lung adenocarcinoma cells. Specifically, compounds with free amino groups exhibited enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Selected Compounds
| Compound | IC50 (µM) A549 Cells | IC50 (µM) HSAEC Cells | Remarks |
|---|---|---|---|
| Compound 15 | 66 | 150 | High selectivity |
| Compound 21 | 40 | 200 | Strong activity with low toxicity |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid . This highlights its potential as a scaffold for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL |
Cardiovascular Effects
Additionally, the compound acts as an inhibitor of the blood coagulation factor Xa, which is crucial for preventing thromboembolic disorders such as myocardial infarction and stroke . This property suggests potential applications in cardiovascular medicine.
Case Studies
-
Case Study on Anticancer Effects :
- A recent study assessed the effects of various substituted pyridine derivatives on A549 cells, finding that those with halogen substitutions exhibited enhanced activity compared to unsubstituted analogs. The study concluded that modifications to the dihydropyridine structure could optimize anticancer efficacy while minimizing side effects .
-
Case Study on Antimicrobial Resistance :
- Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations significantly lower than traditional antibiotics, suggesting it could be a valuable addition to current treatment regimens for resistant infections .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
